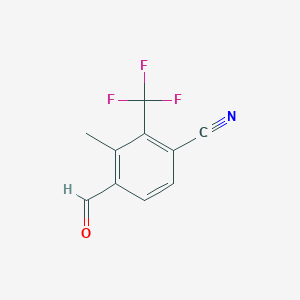
4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO It is a derivative of benzonitrile, characterized by the presence of a formyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable benzonitrile precursor. This can be done using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-Carboxy-3-methyl-2-(trifluoromethyl)benzonitrile.
Reduction: 4-Formyl-3-methyl-2-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to the modulation of biological pathways and the inhibition or activation of specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)benzonitrile: Lacks both the formyl and methyl groups.
4-(Trifluoromethyl)benzonitrile: Lacks both the formyl and methyl groups.
Uniqueness
4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
4-formyl-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO/c1-6-8(5-15)3-2-7(4-14)9(6)10(11,12)13/h2-3,5H,1H3 |
Clé InChI |
NMDTUKQUUSDAJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


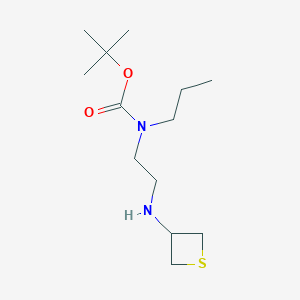
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)


![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
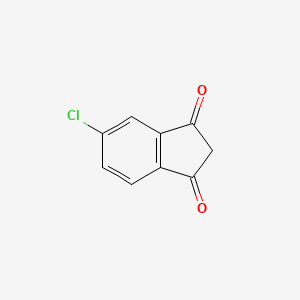
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)


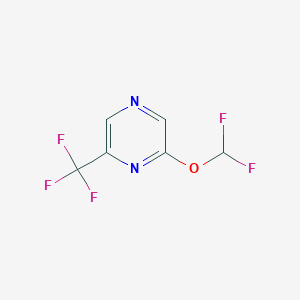
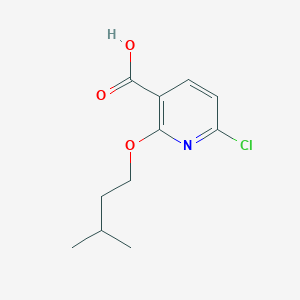
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

